molecular formula C14H9NO2S B14639396 1-(Phenylsulfanyl)-1H-indole-2,3-dione CAS No. 53888-02-1

1-(Phenylsulfanyl)-1H-indole-2,3-dione

Cat. No.: B14639396
CAS No.: 53888-02-1
M. Wt: 255.29 g/mol
InChI Key: AOSJSCNKHOWBAE-UHFFFAOYSA-N
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Description

1-(Phenylsulfanyl)-1H-indole-2,3-dione is a derivative of isatin (1H-indole-2,3-dione), a heterocyclic compound with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties . The phenylsulfanyl (-SPh) substituent at the N1 position distinguishes it from other isatin analogs.

Properties

CAS No.

53888-02-1

Molecular Formula

C14H9NO2S

Molecular Weight

255.29 g/mol

IUPAC Name

1-phenylsulfanylindole-2,3-dione

InChI

InChI=1S/C14H9NO2S/c16-13-11-8-4-5-9-12(11)15(14(13)17)18-10-6-2-1-3-7-10/h1-9H

InChI Key

AOSJSCNKHOWBAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SN2C3=CC=CC=C3C(=O)C2=O

Origin of Product

United States

Preparation Methods

One common method involves the reaction of indole-2,3-dione with phenylsulfanyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Phenylsulfanyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, and substituted indoles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Phenylsulfanyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential to modulate cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(phenylsulfanyl)-1H-indole-2,3-dione, highlighting substituent effects, molecular properties, and biological activities:

Compound Substituent Molecular Formula Molecular Weight Melting Point Key Biological Findings Reference
This compound -SPh at N1 C₁₄H₉NO₂S 271.30 Not reported Inferred: Enhanced lipophilicity may improve membrane permeability for CNS-targeted drugs. -
1-(Phenylsulfonyl)-1H-indole-2,3-dione -SO₂Ph at N1 C₁₄H₉NO₄S 287.29 186°C Electron-withdrawing sulfonyl group may reduce reactivity compared to sulfanyl derivatives.
1-Butyl-1H-indole-2,3-dione -C₄H₉ at N1 C₁₂H₁₃NO₂ 203.24 Not reported Evaluated for anti-neuroinflammatory activity in microglia; high yield (96%) synthesis.
1-(2-Butyn-1-yl)-1H-indole-2,3-dione -CH₂C≡CH at N1 C₁₂H₉NO₂ 199.21 112–113°C Synthesized via KF-Celite-mediated alkylation; 95% yield.
I-TSC (1H-indole-2,3-dione 3-thiosemicarbazone) -NH-C(=S)-NH₂ at C3 C₁₀H₈N₄OS 232.26 Not reported Thiosemicarbazone derivatives exhibit metal-chelating properties, relevant for enzyme inhibition.
Compound 65 (1-methyl-5-(trifluoromethoxy)-1H-indole-2,3-dione thiosemicarbazone) -CF₃O at C5, -SC(NH)Ph at C3 C₁₈H₁₄F₃N₃O₂S 397.38 Not reported Potent IL-1R inhibitor (IC₅₀ = 70 nM); low binding free energy (−33.73 kJ/mol).

Key Structural and Functional Comparisons

Substituent Effects on Reactivity and Bioactivity Electron-Donating vs. Alkyl vs. Aryl Substituents: Alkyl chains (e.g., butyl, pentyl) enhance lipophilicity, improving blood-brain barrier penetration, as seen in anti-neuroinflammatory studies . Aryl groups like -SPh may enhance π-π stacking interactions with protein targets.

Biological Activity Trends Thiosemicarbazone Derivatives: Compounds like I-TSC and its methylated analogs (I-MTSC, I-DMTSC) show metal-binding capacity, making them candidates for anticancer or antimicrobial applications . Anti-Inflammatory Activity: Phenyl-substituted derivatives, such as compound 65, exhibit nanomolar IC₅₀ values against IL-1R, highlighting the importance of aromatic substituents in target binding .

Synthetic Accessibility

  • Alkylation Methods : 1-Alkyl derivatives (e.g., 1-butyl, 1-pentyl) are synthesized via Mannich reactions or nucleophilic substitution with bromoalkanes in high yields (>90%) .
  • Sulfanyl/Sulfonyl Introduction : The phenylsulfanyl group may be introduced via reaction with phenylsulfenyl chloride, while sulfonyl derivatives require stronger oxidizing conditions .

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